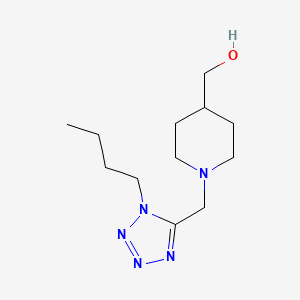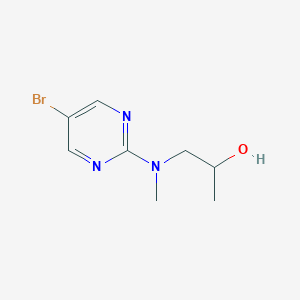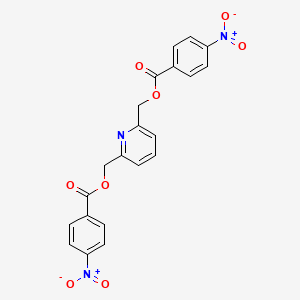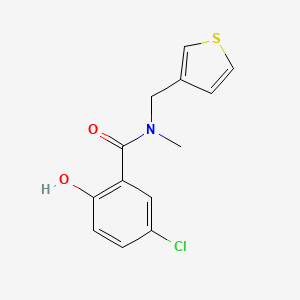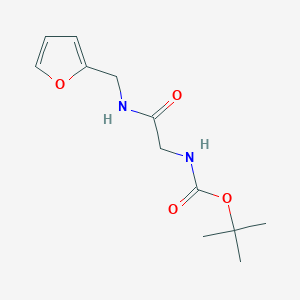
tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate is an organic compound with the molecular formula C10H15NO3. It is a derivative of carbamic acid and features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with furan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in achieving high purity and yield on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, alcohols, amines, and various substituted furan derivatives. These products are of interest in medicinal chemistry and materials science .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions. The furan ring can mimic certain biological substrates, making it useful in the design of enzyme inhibitors and activators .
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound in drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that further modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (furan-2-ylmethyl)carbamate
- tert-Butyl (2-furylmethyl)carbamate
- tert-Butyl (2-(furan-2-ylmethyl)amino)acetate
Uniqueness
tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both the furan ring and the carbamate group provides a versatile platform for the design of new compounds with tailored properties .
Properties
Molecular Formula |
C12H18N2O4 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(furan-2-ylmethylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8-10(15)13-7-9-5-4-6-17-9/h4-6H,7-8H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
WGIWDUJRFFRCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


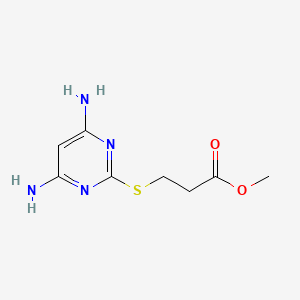
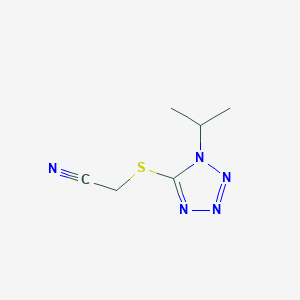
![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)
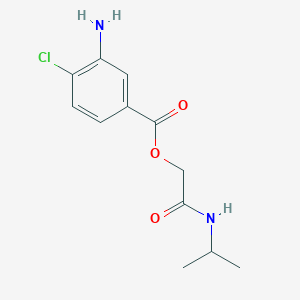
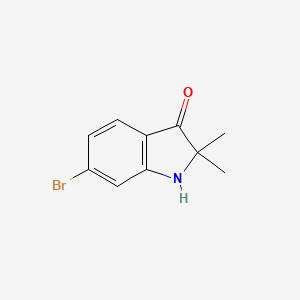
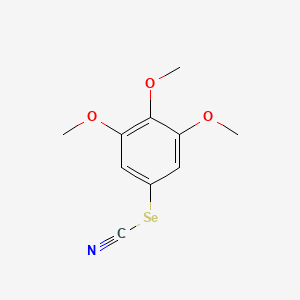

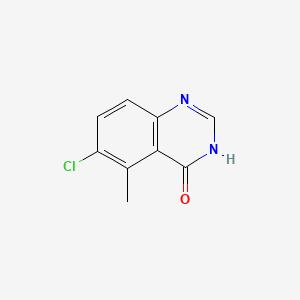
![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)
